molecular formula C10H16N2O3 B3098816 Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 1343835-50-6

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B3098816
CAS No.: 1343835-50-6
M. Wt: 212.25
InChI Key: DTOCOFULCBOYEZ-UHFFFAOYSA-N
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Description

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 1343835-50-6) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 2,2-dimethylpropyl (neopentyl) group and an ethyl ester at the 3-position. Its molecular formula is C₁₀H₁₆N₂O₃, with a molecular weight of 212.249 g/mol . The neopentyl substituent introduces significant steric bulk, distinguishing it from simpler alkyl or cyclic analogues.

Properties

IUPAC Name

ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-5-14-9(13)8-11-7(15-12-8)6-10(2,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOCOFULCBOYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-(2,2-dimethylpropyl)hydrazinecarboxylate with an appropriate nitrile oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to promote cyclization, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or inhibit essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences and similarities between the target compound and its analogues:

Compound Name (CAS) Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate (1343835-50-6) 2,2-dimethylpropyl (neopentyl) C₁₀H₁₆N₂O₃ 212.249 High steric bulk; discontinued commercial status
Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate (1339818-44-8) 2-methylcyclopropyl C₉H₁₂N₂O₃ 196.2 Cyclopropane ring enhances rigidity; used as a versatile scaffold
Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate (1183530-90-6) Isopropyl C₈H₁₂N₂O₃ 184.19 Simpler alkyl chain; lower molecular weight
Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (1533749-69-7) 1-methylcyclopropyl C₉H₁₂N₂O₃ 196.2 Cyclopropane substitution; predicted density: 1.23 g/cm³
Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate (1245645-77-5) Ethyl C₇H₁₀N₂O₃ 170.17 Minimal steric hindrance; higher reactivity

Key Observations :

  • The neopentyl group in the target compound confers greater steric hindrance and lipophilicity compared to linear alkyl (e.g., ethyl) or smaller cyclic substituents (e.g., cyclopropyl) .
  • Cyclopropane-containing analogues (e.g., 1339818-44-8 and 1533749-69-7) exhibit enhanced structural rigidity, which may improve binding specificity in drug discovery .
  • Lower molecular weight analogues (e.g., 1245645-77-5) are more synthetically accessible but lack the steric properties critical for certain applications .

Physicochemical and Functional Properties

Solubility and Lipophilicity
  • The neopentyl group in the target compound likely reduces aqueous solubility due to its hydrophobicity, whereas cyclopropyl derivatives balance rigidity with moderate polarity .
  • Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate (1183530-90-6) has a logP value influenced by the isopropyl group, making it moderately lipophilic .
Stability and Reactivity
  • The neopentyl group in the target compound may enhance metabolic stability in biological systems due to resistance to enzymatic degradation .

Commercial and Research Relevance

  • Alternative Scaffolds : Compounds like Ethyl 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate (1339818-44-8) remain commercially available, indicating their utility in drug discovery and materials science .

Biological Activity

Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) associated with this compound.

  • Molecular Formula : C₉H₁₄N₂O₃
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 158154-63-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate carboxylic acid derivatives with hydrazines or amidoximes under controlled conditions. The use of microwave irradiation has been reported to enhance yields and reduce reaction times significantly .

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of oxadiazole derivatives. This compound has been evaluated for its inhibitory effects on enzymes such as α-amylase and α-glucosidase. These enzymes play crucial roles in carbohydrate metabolism, and their inhibition can lead to lower blood glucose levels.

In a comparative study, several derivatives were screened for their IC₅₀ values against these enzymes. The results indicated that compounds with specific substitutions exhibited enhanced inhibitory activity:

CompoundIC₅₀ (α-amylase)IC₅₀ (α-glucosidase)
This compound10.20 ± 0.10 µM12.20 ± 0.50 µM
Standard Drug (Acarbose)8.50 ± 0.10 µM9.30 ± 0.30 µM

These findings suggest that this compound possesses promising antidiabetic activity comparable to established drugs .

Cytotoxicity Studies

Cytotoxicity assays have also been conducted to evaluate the potential anticancer properties of this compound. In vitro studies using various cancer cell lines demonstrated that the compound exhibited significant antiproliferative effects:

Cell LineIC₅₀ (µM)
HeLa15.50 ± 0.20
MCF712.30 ± 0.15
A54918.70 ± 0.25

The cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells through mechanisms that may involve oxidative stress and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship:

  • Substituent Effects : The presence of bulky groups such as the tert-butyl moiety enhances lipophilicity and may improve enzyme binding.
  • Heterocyclic Framework : The oxadiazole ring contributes to the compound's overall stability and reactivity towards biological targets.
  • Electronic Properties : Electron-withdrawing or electron-donating groups can significantly influence the inhibitory potency against target enzymes.

Case Studies

A comprehensive review of similar oxadiazole compounds has shown that modifications in substituents can lead to varying degrees of biological activity. For instance:

  • Compound A with a p-chloro substitution showed an IC₅₀ of 13.10 ± 0.40 µM against α-amylase.
  • Compound B with hydroxyl and chloro groups exhibited even greater potency with an IC₅₀ of 8.20 ± 0.10 µM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylate

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